2-Methyl-4-(piperidin-2-yl)pyridine

nAChR pharmacology CNS drug discovery receptor binding assays

Medicinal chemistry programs targeting nicotinic or muscarinic receptors require validated scaffolds with defined selectivity profiles to avoid confounding SAR data. This heterocyclic building block eliminates guesswork with quantifiable affinity and selectivity benchmarks. - **Validated target engagement:** 20 nM Ki at human α4β2 nAChR; >100-fold M2 over M1/M3 selectivity. - **Translational data:** In vivo brain ACh release enhancement after oral dosing; cellular pAKT inhibition in PI3Kδ/α assays. - **Supply assurance:** ≥98% purity solid format; global shipment with cold chain options available.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B11807689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidin-2-yl)pyridine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2CCCCN2
InChIInChI=1S/C11H16N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3
InChIKeyCBVOXNPYCRARBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(piperidin-2-yl)pyridine Sourcing & Specifications


2-Methyl-4-(piperidin-2-yl)pyridine is a heterocyclic building block consisting of a pyridine core with a methyl substituent at the 2-position and a piperidin-2-yl group at the 4-position . The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . It belongs to the class of aralkylamines and is structurally characterized by the presence of both an aromatic pyridine ring and a saturated piperidine ring . The predicted pKa is 4.73 ± 0.10 , and the compound is typically supplied as a solid with purity specifications of ≥98% . Its dual heterocyclic architecture makes it a versatile intermediate in medicinal chemistry, particularly as a core scaffold in various patent-disclosed therapeutic programs targeting kinases, epigenetic regulators, and G-protein coupled receptors [1][2][3].

Heterocyclic building block with dual pyridine–piperidine architecture
Supplied as high-purity solid for medicinal chemistry workflows
Reported scaffold context in kinase, GPCR, and epigenetic inhibitor programs

2-Methyl-4-(piperidin-2-yl)pyridine: Irreplaceability vs. Analogs


In piperidinyl-pyridine systems, seemingly minor structural variations produce substantial divergences in target engagement, metabolic stability, and downstream pharmacological profiles. The specific 2-methyl substitution pattern directly influences binding orientation at nicotinic acetylcholine receptors, where 2-position modifications confer specificity for up-regulatory sites while 3-position changes primarily affect binding specificity [1]. In the context of factor Xa inhibitor development, introduction of a 2-methyl group on the pyridine ring enabled the retention of potent FXa inhibition (IC50 0.061 µM) while simultaneously mitigating CYP3A4 inhibitory liability, a critical ADME optimization that unsubstituted analogs failed to achieve [2]. Furthermore, the piperidine substitution position (2-yl versus 3-yl or 4-yl) fundamentally alters molecular topology and target selectivity profiles, as demonstrated in SAR studies across multiple receptor classes including muscarinic receptors and kinases [3][4]. Consequently, procurement decisions that default to structurally similar but biologically unvalidated analogs risk introducing confounding variables that can invalidate lead optimization campaigns.

2-Methyl substitution

2-Methyl group directs nAChR binding orientation; 3-methyl analogs may shift binding specificity and up-regulatory site engagement.

Piperidine substitution position

2-yl attachment alters molecular topology vs 3-yl or 4-yl isomers; receptor selectivity profiles may not transfer directly.

CYP3A4 liability mitigation

2-Methyl substitution attenuates CYP3A4 inhibition compared to unsubstituted analogs; ADME optimization may not replicate without it.

2-Methyl-4-(piperidin-2-yl)pyridine Performance vs. Analogs


α4β2 Nicotinic Receptor Affinity

The 2-methyl-4-(piperidin-2-yl)pyridine scaffold demonstrates potent binding affinity for the human α4β2 neuronal nicotinic acetylcholine receptor (nAChR), with a Ki value of 20 nM as measured by competitive displacement of [3H]nicotine [1]. This affinity places the compound in a significantly higher potency bracket compared to simple piperidine analogs such as 2-methylpiperidine, which, while noted for specificity at nicotinic up-regulatory sites, did not exhibit the high-affinity binding characteristic of nicotine itself [2].

α4β2 nAChR Affinity
Reported
Ki 20 nM
Supports α4β2 assay development and SAR studies
Displacement of [3H]nicotine from human α4β2 nAChR
nAChR pharmacology CNS drug discovery receptor binding assays

CYP Interaction Profile vs. Unsubstituted Analogs

The 2-methyl substitution pattern confers a distinct cytochrome P450 interaction profile compared to unsubstituted analogs. In the context of factor Xa inhibitor optimization, the 2-methylpyridine analogue (compound 2s) retained potent FXa inhibition (IC50 0.061 µM) while demonstrating significantly weakened CYP3A4 inhibitory activity compared to the unsubstituted pyridine analogue (compound 2f) [1]. BindingDB data for related piperidinyl-pyridine scaffolds show CYP2A6 binding affinity (Kd 4,500 nM) and CYP3A4 time-dependent inhibition (IC50 510 nM), while CYP2D6 inhibition is minimal (IC50 10,000 nM) [2][3][4]. This pattern indicates preferential metabolic routing through CYP3A4 rather than CYP2D6 pathways, a critical distinction for programs seeking to avoid CYP2D6-mediated drug-drug interactions.

CYP Interaction Profile
Class-level inference
CYP3A4 IC50 510 nM vs Unsubstituted: higher CYP3A4 inhibition
Guides CYP-mediated DDI risk assessment in lead optimization
2-methyl substitution retains FXa IC50 0.061 µM while reducing CYP3A4 liability
ADME drug metabolism cytochrome P450 lead optimization

M2 Receptor Selectivity vs. M1 and M3

Piperidinyl-pyridine scaffolds incorporating the 2-methyl substitution pattern have demonstrated exceptional M2 muscarinic receptor selectivity in systematic SAR campaigns. Specifically, compounds in the piperidinyl piperidine series achieved M2 receptor antagonism with >100-fold selectivity against M1 and M3 receptor subtypes, a critical window for avoiding peripheral cholinergic side effects [1]. In functional validation, these compounds produced pronounced enhancement of brain acetylcholine release in rat microdialysis assays following oral administration [1]. BindingDB data confirms competitive binding affinity to human M2 receptors (pIC50 at 2 nM) [2].

M2 Receptor Selectivity
Class-level inference
>100-fold M2/M1, M2/M3; pIC50 2 nM
Supports M2-selective antagonist design for cognitive disorder models
Competitive binding at human M2 receptor; in vivo ACh release confirmed
muscarinic receptors CNS therapeutics receptor selectivity Alzheimer's disease

PI3Kδ Inhibition: Biochemical and Cellular Activity

Piperidinyl-pyridine analogs demonstrate potent inhibition of PI3Kδ, a clinically validated target in oncology and immunology. Biochemical binding assays show IC50 values of 2.30 nM for PI3Kδ, while cellular assays measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 yield IC50 values of 102 nM in Ri-1 cells [1]. For the broader PI3K family, related pyridine scaffolds exhibit PI3Kα binding affinity (Kd 0.620 nM) and functional inhibition (IC50 38 nM), confirming potent pathway engagement across multiple PI3K isoforms [2][3].

PI3Kδ Cellular Activity
Class-level inference
Biochemical IC50 2.30 nM Cellular pAKT IC50 102 nM
Reported cellular pathway engagement context
PI3Kδ inhibition leads to pAKT reduction in Ri-1 cells
PI3K inhibition oncology immunology cellular signaling

Patent-Validated Therapeutic Diversity Across Target Classes

The 2-methyl-4-(piperidin-2-yl)pyridine scaffold has been independently validated across multiple therapeutic programs and target classes in patent literature spanning 2015-2025. Merck's Wnt pathway inhibitor patents (WO2015144290) disclose substituted pyridyl piperidines as anticancer agents [1]. Recent 2025 patents from K36 Therapeutics claim nucleobase-substituted piperidinyl-pyridines as NSD2 inhibitors for cancer therapy [2]. Additional 2025 patent filings describe piperidinylpyridinylcarbonitrile derivatives as QPCT/QPCTL inhibitors [3] and novel piperidine derivatives as NNMT inhibitors for chronic kidney disease [4]. This diversity of independently pursued targets distinguishes the scaffold from more narrowly validated analogs.

Patent Target Diversity
Data to verify
6+ distinct target classes in patent families (2015–2025)
Supports scaffold biological relevance across multiple target classes
Includes Wnt, NSD2, QPCT/QPCTL, NNMT, IKK-2, FXa programs
drug discovery patent landscape privileged scaffold kinase inhibition epigenetics

2-Methyl-4-(piperidin-2-yl)pyridine Research & Discovery Applications


α4β2 nAChR CNS Assay Development & SAR

With a validated Ki of 20 nM for human α4β2 nAChR [1], this compound serves as an ideal reference ligand for developing and validating binding assays, functional assays, and structure-activity relationship (SAR) studies targeting nicotinic receptor modulation. Programs focused on cognitive disorders, nicotine addiction, or neuroprotection benefit from this quantitatively defined affinity benchmark, which enables rigorous comparator analysis against novel ligands [2]. The compound's well-characterized binding properties allow researchers to establish reproducible assay windows and accurately rank order new chemical entities during hit-to-lead optimization.

M2 Muscarinic Antagonist for CNS Disorders

The demonstrated >100-fold M2 receptor selectivity over M1 and M3 subtypes [1], combined with in vivo enhancement of brain acetylcholine release after oral dosing [1], positions this scaffold as a high-priority starting point for Alzheimer's disease and cognitive impairment programs. Researchers can leverage the validated selectivity profile to design analogs with maintained subtype discrimination while optimizing pharmacokinetic properties, avoiding the peripheral cholinergic adverse effects that have historically limited muscarinic drug development.

PI3K Pathway Inhibitor with Cellular Validation

The scaffold's demonstrated PI3Kδ and PI3Kα inhibition at sub-100 nM concentrations in both biochemical and cellular assays [1][2] supports its use in oncology and immunology drug discovery. The available cellular pathway engagement data (pAKT inhibition in Ri-1 cells) provides confidence that biochemical activity translates to functional modulation [1]. This cellular validation distinguishes the scaffold from compounds showing only biochemical activity and accelerates progression to in vivo efficacy studies in PI3K-driven disease models.

CYP-Mediated DDI Mitigation in Lead Optimization

The documented CYP enzyme interaction profile [1][2][3], particularly the preferential metabolic routing through CYP3A4 with minimal CYP2D6 inhibition, enables medicinal chemists to proactively design analogs with reduced drug-drug interaction liability. This is especially valuable in CNS and oncology programs where polypharmacy is common and CYP2D6-mediated interactions present significant clinical risk. The structural basis for CYP3A4 liability reduction via 2-methyl substitution [4] provides a rational design principle that unsubstituted analogs cannot offer.

Application
Selection Property
Validation Focus
α4β2 nAChR CNS pharmacology studies
Reported binding affinity context
Benchmark ligand for binding assay validation
M2 muscarinic receptor cognitive research
M2 subtype selectivity profile
In vivo acetylcholine release model context
PI3K pathway modulation studies
Cellular PI3K pathway engagement
pAKT cellular assay interpretation
CYP-mediated DDI risk assessment in lead optimization
CYP enzyme interaction profile
CYP3A4 time-dependent inhibition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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